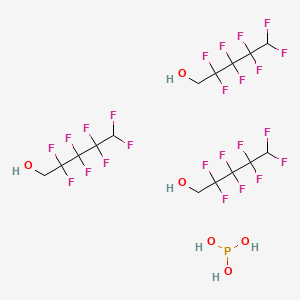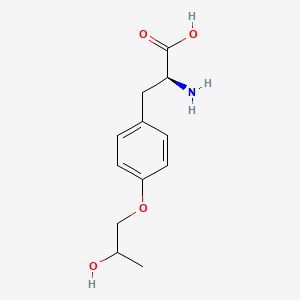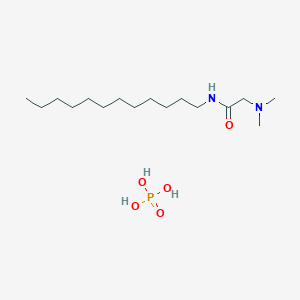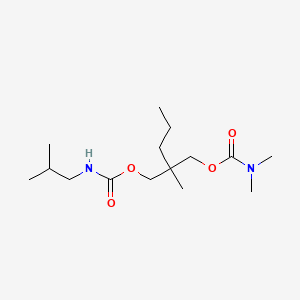![molecular formula C11H12N2O B14493803 2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole CAS No. 64195-58-0](/img/structure/B14493803.png)
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to form the indazole core . Another approach involves the reductive cyclization of azido compounds with amines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole can be compared with other similar compounds, such as:
Indazole: The parent compound with a simpler structure but similar biological activities.
2,3-Disubstituted tetrahydro-2H-indazoles: These compounds have additional substituents that may enhance or modify their biological activities.
Furanones: Compounds with a furan ring that exhibit different but sometimes overlapping biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Eigenschaften
CAS-Nummer |
64195-58-0 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2,7-dimethyl-4,5-dihydrofuro[2,3-g]indazole |
InChI |
InChI=1S/C11H12N2O/c1-7-5-9-10(14-7)4-3-8-6-13(2)12-11(8)9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
VMWJFASCDWQGLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)CCC3=CN(N=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)







![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)


![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
